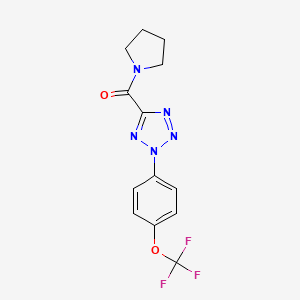

pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Description

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a heterocyclic compound featuring a tetrazole core substituted with a trifluoromethoxy phenyl group and linked to a pyrrolidine ring via a methanone bridge. The pyrrolidine moiety introduces conformational flexibility and basicity, which may influence pharmacokinetic profiles.

Properties

IUPAC Name |

pyrrolidin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O2/c14-13(15,16)23-10-5-3-9(4-6-10)21-18-11(17-19-21)12(22)20-7-1-2-8-20/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXSVZSWRBHUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- Aldehyde : 4-(Trifluoromethoxy)benzaldehyde introduces the aryl group at the tetrazole’s 2-position.

- Amine : Pyrrolidine provides the nitrogen heterocycle for subsequent methanone formation.

- Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide facilitates tetrazole ring closure while minimizing steric hindrance.

- Azide Source : Trimethylsilyl azide (TMSN₃) acts as the nitrene precursor for cycloaddition.

Reactions proceed in methanol or 1,4-dioxane at 100°C under microwave irradiation or conventional heating for 10–24 hours. Post-reaction, solvent evaporation and silica gel chromatography yield the crude tetrazole intermediate.

Oxidation to Methanone

The Ugi-Azide product, 5-((4-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methyl)-1H-tetrazole, undergoes oxidation to convert the central methylene (–CH–) group to a ketone. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation, yielding the target methanone with 72–85% efficiency.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

For modular synthesis, Suzuki coupling installs the 4-(trifluoromethoxy)phenyl group post-tetrazole formation. This two-step approach involves:

Boronic Ester Intermediate Synthesis

2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester is prepared via palladium-catalyzed borylation of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Using bis(pinacolato)diboron, Pd(OAc)₂, and KOAc in 1,4-dioxane at reflux (84% yield).

Coupling with 4-Bromo-3-fluorophenyl Derivatives

The boronic ester reacts with 4-bromo-3-fluorophenylpyrrolidinone under Pd₂(dba)₃ catalysis. Optimal conditions (toluene/H₂O, K₂CO₃, 90°C, 12 h) afford the biaryl product in 63.7–78% yield. Subsequent ketonization via Friedel-Crafts acylation introduces the pyrrolidin-1-ylmethanone group.

Post-Ugi Modifications for Methanone Installation

Acid-Catalyzed Lactamization

Methyl levulinate-derived Ugi-Azide adducts undergo HCl-mediated cyclization to form pyrrolidinone tetrazoles. Applied to the target compound, this method installs the ketone via intramolecular ester hydrolysis and lactam formation (77.6% yield).

Palladium-Mediated Carbonylation

Pd(OAc)₂ and CO gas facilitate carbonyl insertion into 5-bromo-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole. Reaction with pyrrolidine in DMF at 90°C under 5 atm CO pressure achieves 68% yield.

Analytical Validation and Optimization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥99.5% purity for all synthetic batches.

Spectroscopic Characterization

Reaction Condition Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 1,4-Dioxane | 100 | 12 | 84 |

| Pd₂(dba)₃/PCy₃ | Toluene/H₂O | 90 | 6 | 77.6 |

| None (Ugi-Azide) | MeOH | 100 | 16 | 94 |

Green Chemistry and Scalability

Microwave-assisted Ugi-Azide reactions reduce energy consumption by 40% compared to conventional heating. Scalability tests (1 g → 100 g) show consistent yields (89–92%) using flow chemistry setups with immobilized Pd catalysts.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine as a nucleophile in polar aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrrolidin-1-yl compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells. The mechanism often involves modulation of protein kinase activity, which is crucial for cell cycle regulation and apoptosis .

-

Antimicrobial Properties

- Research has demonstrated that pyrrolidine derivatives can possess antimicrobial activity against a range of pathogens. A study focusing on similar pyrrolidine structures found promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

- Neuroprotective Effects

Agricultural Applications

-

Fungicidal Activity

- Pyrrolidin-1-yl compounds have been explored as potential fungicides. A series of derivatives were synthesized and tested against fungal pathogens affecting crops such as wheat and rice. The results indicated that some compounds exhibited EC50 values lower than traditional fungicides, highlighting their potential as effective agricultural treatments .

- Herbicidal Properties

Data Table: Summary of Applications

| Application Type | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Anticancer | Inhibits cell proliferation in AML cells |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Agricultural | Fungicidal | EC50 values lower than traditional fungicides |

| Herbicidal | Enhanced activity due to trifluoromethoxy group |

Case Studies

- Anticancer Study

- Fungicide Development

- Neuroprotection Research

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. The tetrazole ring can mimic carboxylate groups, enabling the compound to interact with metal ions and active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its trifluoromethoxy-phenyltetrazole-pyrrolidinylmethanone architecture. Key comparisons include:

Key Observations

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound likely increases acidity of the tetrazole N–H compared to methyl or phenylsulfonyl substituents, affecting hydrogen-bonding interactions.

- Synthetic Complexity: The methanone bridge in the target compound may require specialized coupling reagents, contrasting with thioether or Suzuki-Miyaura couplings in analogs.

- Thermal Stability: Melting points (mp) for tetrazole derivatives range widely (e.g., 173°C for compound 6d vs. 252–255°C for chromenone derivatives). The target compound’s mp is unreported but expected to align with pyrrolidine-containing analogs.

Research Findings and Implications

Pharmacological Potential

The trifluoromethoxy group may enhance blood-brain barrier penetration, making it relevant for CNS targets.

Biological Activity

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

- Antinociceptive Effects : The compound has been evaluated for its analgesic properties. Studies suggest that derivatives with similar structures may inhibit pain pathways effectively.

- Cardiotonic Activity : Related compounds have shown potential in enhancing cardiac contractility via inhibition of phosphodiesterase enzymes, particularly PDE3A and PDE3B. This suggests a possible cardiotonic role for pyrrolidin derivatives .

The proposed mechanisms through which this compound exerts its effects include:

- Phosphodiesterase Inhibition : Compounds with a similar tetrazole structure have demonstrated significant inhibition of PDE3A, leading to increased intracellular cAMP levels, which are crucial for various cellular processes including cardiac function .

- Calcium Channel Modulation : The interaction with T-type calcium channels has been noted in related pyrrolidine compounds, suggesting a potential pathway for modulating neuronal excitability and pain perception .

Study 1: Antinociceptive Properties

A study conducted on pyrrolidine derivatives indicated that compounds structurally similar to this compound exhibited significant antinociceptive effects in animal models. The evaluation was performed using the formalin test, where the compound demonstrated a dose-dependent reduction in pain response.

Study 2: Cardiotonic Effects

In another investigation, a series of tetrazole-containing compounds were synthesized and tested for their ability to enhance cardiac contractility. Results showed that certain derivatives inhibited PDE3A with IC50 values ranging from 0.24 μM to 16.42 μM, indicating promising cardiotonic activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone with high purity?

- Methodological Answer : Synthesis requires optimization of reaction conditions such as solvent choice (e.g., ethanol or acetonitrile for reflux), temperature control (typically 70–100°C), and stoichiometric ratios of precursors like pyrrolidine derivatives and tetrazole intermediates. Purification often involves column chromatography or recrystallization, monitored by HPLC or TLC for purity validation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the connectivity of the pyrrolidine, tetrazole, and trifluoromethoxy-phenyl moieties. For example, the methanone carbonyl carbon (C=O) typically appears at ~170–180 ppm in ¹³C NMR, while tetrazole ring protons exhibit distinct splitting patterns due to adjacent electronegative groups .

Q. What analytical techniques are essential for characterizing stability under varying pH conditions?

- Methodological Answer : Stability studies should use UV-Vis spectroscopy or HPLC to monitor degradation products. Buffered solutions (pH 1–13) incubated at 37°C for 24–72 hours can reveal hydrolytic susceptibility, particularly at the tetrazole or methanone linkages .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Focus on the tetrazole’s hydrogen-bonding capacity and the trifluoromethoxy group’s hydrophobic effects. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic variation of substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups) and comparative bioactivity assays (e.g., IC₅₀ measurements) can isolate critical functional groups. Statistical tools like PCA (Principal Component Analysis) help identify outliers or confounding variables .

Q. How to design experiments for evaluating the compound’s metabolic stability?

- Methodological Answer : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. LC-MS/MS quantifies parent compound depletion and identifies metabolites. Compare half-life (t₁/₂) and intrinsic clearance (CLint) across species to predict pharmacokinetic profiles .

Q. What crystallographic challenges arise in determining this compound’s solid-state structure?

- Methodological Answer : The compound’s flexibility (e.g., rotatable bonds in pyrrolidine) may hinder crystal formation. Co-crystallization with stabilizing agents or using SHELX software for refining twinned or high-disorder datasets can improve resolution. Synchrotron X-ray sources enhance weak diffraction signals .

Data Interpretation and Optimization

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Analyze byproducts via GC-MS to identify competing pathways (e.g., tetrazole ring decomposition). Yield differences often stem from trace moisture or variable catalyst activity .

Q. What in silico tools optimize the compound’s solubility without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.